1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a 2-chloropyridin-4-yl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of such compounds often involves the use of various methodologies for the introduction of various bio-relevant functional groups . A common approach is a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a 2-chloropyridin-4-yl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, the 2-chloropyridin-4-yl group, and the carboxylic acid group can all participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrrolidine ring, the 2-chloropyridin-4-yl group, and the carboxylic acid group .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Bicyclic Systems and Biological Activity Prediction : A study presented a one-pot condensation method for synthesizing novel bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids. The synthesized compounds were structurally confirmed and underwent a biological activity prediction, indicating potential applications in the design of bioactive molecules (Kharchenko, Detistov, & Orlov, 2008).
C-H Functionalization of Cyclic Amines : This research highlighted a process involving cyclic amines like pyrrolidine undergoing redox-annulations with α,β-unsaturated aldehydes and ketones. The study's findings contribute to the understanding of complex chemical reactions involving pyrrolidine derivatives, demonstrating their versatility in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Synthesis and Antioxidant Activity of Pyrrolidine Derivatives : A series of novel pyrrolidine derivatives were synthesized, and their antioxidant activities were assessed. The study provided valuable insights into the structural requirements for antioxidant potency in pyrrolidine derivatives (Tumosienė et al., 2019).
Biological and Industrial Applications
Pyrrolidines in Medicine and Industry : Pyrrolidines are highlighted for their significance in medicine and various industries. Their diverse applications, including as dyes or agrochemical substances, demonstrate the broad utility of pyrrolidine derivatives, underscoring the importance of research in this area (Żmigrodzka et al., 2022).
Antimicrobial Activity of Pyridine Derivatives : This study focused on synthesizing and evaluating the antimicrobial properties of new pyridine derivatives, highlighting the potential of pyrrolidine derivatives in developing novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Assessment of Fused Heterocyclic Triazoles : The study presents a method for synthesizing novel compounds with potential pharmacological properties. This research signifies the exploration of pyrrolidine derivatives in developing new therapeutic agents (Karpina et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents. They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by pyrrolidine derivatives can also vary widely. For example, some pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can be influenced by many factors, including the specific structure of the compound and its stereochemistry .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can vary widely depending on the specific compound and its targets. For example, some pyrrolidine derivatives have been shown to have antimicrobial, antiviral, anticancer, anti-inflammatory, and other effects .
Biochemical Analysis
Biochemical Properties
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, exhibiting inhibitory effects with IC50 values in the range of 1-8 µM . The interaction with COX-2 enzymes suggests potential anti-inflammatory properties. Additionally, the compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can impact cellular processes such as inflammation and pain response. Furthermore, the compound’s interaction with other biomolecules can affect gene expression, potentially altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2 enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s interaction with other proteins and enzymes can lead to changes in gene expression, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on COX-2 enzymes over extended periods . Degradation of the compound can lead to reduced efficacy and potential changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory effects by inhibiting COX-2 activity . At higher doses, potential toxic or adverse effects may be observed. Studies have indicated that high doses of the compound can lead to gastrointestinal disturbances and other adverse reactions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism primarily involves its interaction with COX-2 enzymes, leading to the inhibition of prostaglandin synthesis . Additionally, the compound may interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to specific cellular compartments, influencing its accumulation and activity . The distribution of the compound within tissues also affects its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with biomolecules and its overall biochemical activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRUDQGOSLVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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